N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a phenylbenzoxazole-based organic compound . It has been synthesized and studied for its condensed-state emission enhancement . The compound is known to exhibit emission enhancement due to the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state .
Synthesis Analysis
The synthesis of this compound involves treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives . The yield of the synthesis process is reported to be 82% .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenylbenzoxazole-based organic structure . Theoretical investigations indicate that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state is responsible for the emission enhancement .
Physical and Chemical Properties Analysis
The melting range of the compound is reported to be between 270-280°C . Other physical and chemical properties such as IR, MS, and 1H-NMR have also been reported .
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel heterocyclic compounds involving thiadiazole scaffolds due to their significant biological properties. For instance, a study detailed the synthesis of heterocyclic compounds incorporating thiadiazole and benzamide groups, highlighting their potential as anticancer agents. The compounds were synthesized under microwave irradiation and evaluated against various human cancer cell lines, showing promising anticancer activity and good oral drug-like behavior (Tiwari et al., 2017)[https://consensus.app/papers/microwaveassisted-facile-synthesis-anticancer-tiwari/b0804ea23a135827b778c826ec35e2cf/?utm_source=chatgpt].
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potentials of compounds structurally related to N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For example, compounds designed and synthesized with variations in the thiadiazole moiety exhibited promising antibacterial activity against various pathogens and demonstrated significant anticancer activities across multiple cancer cell lines, indicating their potential for further development as therapeutic agents (Ravinaik et al., 2021)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-ravinaik/e81e41e8bb7e52b2ba4298dfe03e4ac5/?utm_source=chatgpt].
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamide derivatives, incorporating thiadiazole structures, have shown strong inhibitory properties against carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma and edema. The novel metal complexes synthesized were found to be more potent inhibitors than both the parent ligand and acetazolamide, a standard inhibitor (Büyükkıdan et al., 2013)[https://consensus.app/papers/synthesis-characterization-metal-complexes-sulfonamide-büyükkıdan/2f7e0ed89b5f547d9f88d9eeab018028/?utm_source=chatgpt].
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides (Liu et al., 2022)[https://consensus.app/papers/design-synthesis-nematocidal-activity-novel-liu/740681b637e65e308ad5be992163f550/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have been associated with antimicrobial, antifungal, anticancer, anti-inflammatory, and antiparkinson activities .
Mode of Action
Benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential broad-spectrum activity. For instance, it may influence the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in certain cell types . These pathways are involved in cell survival, proliferation, and inflammation .
Pharmacokinetics
Benzoxazole derivatives are generally known for their stability and reactivity, which could influence their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and biological context. For instance, inhibition of PTP1B and SHP2 can potentially disrupt cellular processes, leading to changes in cell growth and differentiation . Additionally, the compound’s potential antimicrobial and antifungal activities suggest it may interfere with the growth and survival of certain microorganisms .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDSBWNSAXIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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